molecular formula C8H7Br2FO B8811943 1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene

1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene

Cat. No. B8811943
M. Wt: 297.95 g/mol
InChI Key: XNDSPFMTMZMAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C8H7Br2FO and its molecular weight is 297.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene

InChI

InChI=1S/C8H7Br2FO/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3

InChI Key

XNDSPFMTMZMAFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a homogeneous CH3CN (200 mL) solution of 4,6-dibromo-2-fluoro-3-methylphenol (2, 28.4 g, 100 mmol) at rt, K2CO3 (16.59 g, 120 mmol) was added, followed by MeI (9.3 mL, 150 mmol). The cloudy solution was stirred at 30° C. overnight. The reaction went to completion monitored by LC and TLC. The mixture was cooled to rt, quenched by addition of H2O (100 mL) and sat. aq. NH4Cl (100 mL), two layers were mixed well and then separated, aqueous layer was extracted with EtOAc (50 mL), organic layers were combined, dried (MgSO4), filtered, solvent was removed in vacuo. The crude product, an oil, was dissolved in CH2Cl2 (˜80 mL) and the solution was passed through a silica gel pad (˜50 g of silica gel), washing with CH2Cl2 (˜100 mL). The filtrate was collected, and the solvent was removed in vacuo. 1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene was obtained as a solid: 31.62 g (>99% yield); 1H NMR (300 MHz, CDCl3) δ 7.53 (d, J=2.1, 1H), 3.92 (s, 3H), 2.29 (d, J=2.8, 3H).
Name
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
16.59 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene was prepared from a homogeneous CH3CN (1 L) solution of 4,6-dibromo-2-fluoro-3-methylphenol (˜225.1 g, 792.8 mmol) by adding, at room temperature, K2CO3 (131.5 g, 1.18 mol), followed by MeI (74 mL, 951 mmol). The cloudy solution was stirred at 30° C. and, as monitored by LC, the reaction went to completion at 21 h. The reaction mixture was cooled to room temperature, solid was filtered off by filtration, washing with CH2Cl2 (˜100 mL×2). Filtrate was collected, solvent was removed in in vacuo. Crude product was suspended in CH2Cl2 (200 mL) and the solution was passed through a silica gel pad (˜50 g of silica gel) (note, to remove some darker color baseline impurities and solid initially dissolved in CH3CN), washing with CH2Cl2 (˜100 mL×3). Filtrate was collected, solvent was removed in vacuo. 1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene was obtained as an off-white solid: 249.46 g (>99% yield); 1H NMR (300 MHz, CDCl3) δ 7.53 (d, J=2.1, 1H), 3.92 (s, 3H), 2.29 (d, J=2.8, 3H).
Name
Quantity
131.5 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
reactant
Reaction Step Two
Quantity
225.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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